molecular formula C40H71F2Na2O7P B8261611 (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)

(3S) [1, 1-difluoro-3,4-bis(oleoyloxy)

Cat. No.: B8261611
M. Wt: 778.9 g/mol
InChI Key: LUPHGZLFQFABQX-WLPSHEQISA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] would likely involve large-scale organic synthesis techniques, including the use of specialized reagents and catalysts to ensure high yield and purity. The exact industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

(3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydride. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] is used as a reagent in organic synthesis to introduce difluoro and oleoyloxy groups into target molecules. This can be useful in the development of new compounds with unique properties.

Biology

In biological research, this compound may be used to study the effects of difluoro and oleoyloxy groups on biological systems. It can serve as a model compound to investigate the interactions between these functional groups and biological molecules.

Medicine

In medicine, (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] has potential applications in drug development. Its unique chemical structure may be exploited to design new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] involves its interaction with molecular targets through its difluoro and oleoyloxy groups. These interactions can affect various molecular pathways, leading to changes in the chemical and physical properties of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S) [1, 1-difluoro-3,4-bis(oleoyloxy)] is unique due to the combination of difluoro and oleoyloxy groups in its structure. This combination imparts distinct chemical properties that are not found in other similar compounds. The presence of both groups allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

disodium;[(2S)-4,4-difluoro-2-[(Z)-octadec-9-enoyl]oxy-4-phosphonatobutyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H73F2O7P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)48-36-37(35-40(41,42)50(45,46)47)49-39(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,45,46,47);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPHGZLFQFABQX-WLPSHEQISA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC(F)(F)P(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CC(F)(F)P(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H71F2Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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